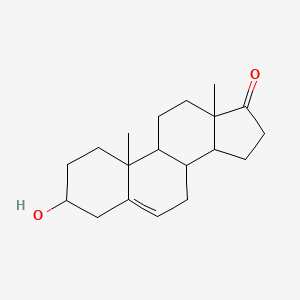

3-Hydroxyandrost-5-en-17-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

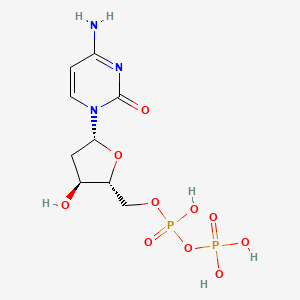

Le 5-Iodo-4’-thio-2’-désoxyuridine est un analogue de la thymidine halogénée qui a suscité un intérêt considérable dans le domaine de la médecine nucléaire. Ce composé est particulièrement reconnu pour son potentiel en tant qu'agent d'imagerie de la prolifération en raison de sa capacité à être incorporé dans l'ADN nouvellement synthétisé .

Méthodes De Préparation

La synthèse du 5-Iodo-4’-thio-2’-désoxyuridine implique le marquage radioactif du composé avec de l'iode-125. Ceci est réalisé par une réaction de déstanylation du précurseur triméthylstannyle du nucléoside . Les produits sont isolés avec des rendements élevés et une pureté radiochimique supérieure à 99 % . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais la synthèse en laboratoire fournit une voie fiable pour sa préparation.

Analyse Des Réactions Chimiques

Le 5-Iodo-4’-thio-2’-désoxyuridine subit plusieurs types de réactions chimiques :

Phosphorylation : Il est efficacement phosphorylé par les kinases de nucléosides cytosoliques.

Incorporation dans l'ADN : Le composé est spécifiquement incorporé dans la fraction d'ADN des cellules exprimant la thymidine kinase.

Résistance au clivage phosphorolytique : Il présente une résistance accrue au clivage phosphorolytique par la thymidine phosphorylase recombinante par rapport à d'autres analogues halogénés de la thymidine.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les kinases de nucléosides cytosoliques et la thymidine phosphorylase recombinante . Les principaux produits formés à partir de ces réactions sont des nucléosides phosphorylés et des nucléosides incorporés à l'ADN .

Applications De Recherche Scientifique

Le 5-Iodo-4’-thio-2’-désoxyuridine a plusieurs applications en recherche scientifique :

Imagerie de la prolifération : Il est utilisé comme agent d'imagerie de la prolifération en tomographie par émission de positons (TEP) en raison de sa capacité à être incorporé dans l'ADN nouvellement synthétisé.

Imagerie tumorale : Le composé a un potentiel en tant qu'agent d'imagerie tumorale, car il présente une absorption plus élevée dans les organes en prolifération que dans les organes non en prolifération.

Études de pharmacocinétique : Il est utilisé dans les études de pharmacocinétique et de métabolisme pour comprendre sa distribution et son incorporation dans l'ADN dans les tissus en prolifération.

Mécanisme d'action

Le mécanisme d'action du 5-Iodo-4’-thio-2’-désoxyuridine implique sa phosphorylation par les kinases de nucléosides cytosoliques, suivie de son incorporation dans l'ADN des cellules en prolifération . Cette incorporation lui permet de servir de marqueur pour la synthèse de l'ADN. La résistance du composé au clivage phosphorolytique par la thymidine phosphorylase augmente sa stabilité et son efficacité en tant que marqueur de la prolifération .

Mécanisme D'action

The mechanism of action of 5-Iodo-4’-thio-2’-deoxyuridine involves its phosphorylation by cytosolic nucleoside kinases, followed by its incorporation into the DNA of proliferating cells . This incorporation allows it to serve as a marker for DNA synthesis. The compound’s resistance to phosphorolytic cleavage by thymidine phosphorylase enhances its stability and effectiveness as a proliferation marker .

Comparaison Avec Des Composés Similaires

Le 5-Iodo-4’-thio-2’-désoxyuridine est comparé à d'autres analogues halogénés de la thymidine tels que la 5-iodo-2’-désoxyuridine et la 5-iodo-1-(4-thio-β-d-arabinofuranosyl)uracile . Contrairement à ces composés, le 5-Iodo-4’-thio-2’-désoxyuridine présente une résistance accrue au clivage phosphorolytique et une meilleure stabilité in vivo de la radio-iodation . Cela en fait un agent d'imagerie de la prolifération plus efficace.

Composés similaires

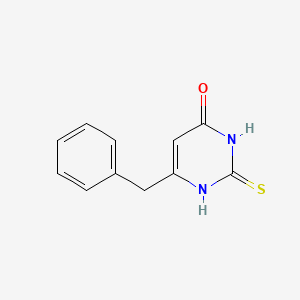

- 5-Iodo-2’-désoxyuridine

- 5-Iodo-1-(4-thio-β-d-arabinofuranosyl)uracile

Propriétés

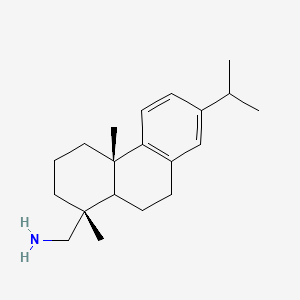

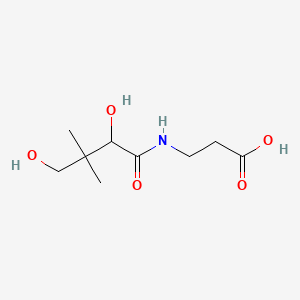

Formule moléculaire |

C19H28O2 |

|---|---|

Poids moléculaire |

288.4 g/mol |

Nom IUPAC |

3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3 |

Clé InChI |

FMGSKLZLMKYGDP-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

SMILES canonique |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

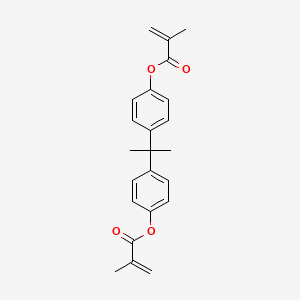

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1215628.png)

![N-(1,7-dimethyl-3-pyrazolo[3,4-b]quinolinyl)acetamide](/img/structure/B1215629.png)